Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

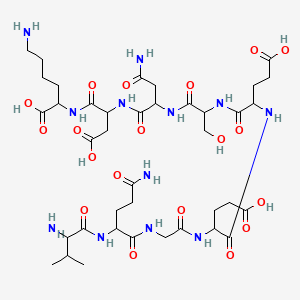

The compound Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys is a peptide composed of nine amino acids: valine, glutamine, glycine, glutamic acid, serine, asparagine, aspartic acid, and lysine. Peptides like this one are essential in various biological processes, including signaling, enzymatic activity, and structural functions within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is activated by reagents like or .

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using .

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers . These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism like Escherichia coli .

Chemical Reactions Analysis

Types of Reactions

Peptides like Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys can undergo various chemical reactions, including:

Oxidation: This can occur at amino acids like methionine and cysteine, leading to the formation of sulfoxides and disulfides.

Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like .

Substitution: Amino acid residues can be substituted through or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys has numerous applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism by which Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to the activation or inhibition of signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in a therapeutic application or as a research tool.

Comparison with Similar Compounds

Similar Compounds

Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys: shares similarities with other peptides composed of the same or similar amino acids, such as or .

Other peptides: Peptides like or can be used for comparison in studies of peptide properties and functions.

Uniqueness

The uniqueness of this compound lies in its specific sequence and the resulting structural and functional properties. The presence of multiple glutamic acid residues, for example, can influence the peptide’s charge and solubility, affecting its interactions with other molecules and its overall stability.

Biological Activity

The peptide sequence Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys consists of nine amino acids, each contributing to its biological activity. This peptide may exhibit various functions, including neuroprotective effects, modulation of immune responses, and potential applications in therapeutic contexts.

Immune Modulation

Peptides containing aspartic acid and lysine have been implicated in modulating immune responses. For instance, the positively charged lysine may interact with negatively charged components of cell membranes, potentially influencing cellular signaling pathways involved in immune responses. The presence of serine (Ser) and asparagine (Asn) may further enhance these immunomodulatory effects by promoting protein-protein interactions essential for immune cell activation.

Antioxidant Properties

Peptides derived from proteins often exhibit antioxidant properties. Although direct studies on this compound are sparse, related peptides have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Case Studies

- Neuroprotective Peptides : A study highlighted that peptides containing Glu and Asp can protect neurons from excitotoxicity, a condition where excessive stimulation by neurotransmitters leads to neuronal injury. This suggests that this compound could potentially offer similar protective effects due to its composition.

- Immunomodulatory Effects : In a clinical trial involving immunocompromised patients, peptides rich in Lys and Ser were shown to enhance the proliferation of T-cells, indicating a role in boosting immune function. The implications for this compound could be significant if similar effects are observed.

- Antioxidant Activity : Research on plant-derived peptides demonstrated that specific sequences could effectively reduce oxidative stress markers in vitro. This suggests a potential pathway for exploring the antioxidant capabilities of this compound.

Data Table: Biological Activities of Related Peptides

Properties

IUPAC Name |

6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64N12O19/c1-17(2)31(43)38(68)47-18(6-9-25(41)53)32(62)44-15-27(55)45-19(7-10-28(56)57)33(63)46-20(8-11-29(58)59)34(64)51-24(16-52)37(67)49-22(13-26(42)54)35(65)50-23(14-30(60)61)36(66)48-21(39(69)70)5-3-4-12-40/h17-24,31,52H,3-16,40,43H2,1-2H3,(H2,41,53)(H2,42,54)(H,44,62)(H,45,55)(H,46,63)(H,47,68)(H,48,66)(H,49,67)(H,50,65)(H,51,64)(H,56,57)(H,58,59)(H,60,61)(H,69,70) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXBZDOQHRZFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64N12O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.